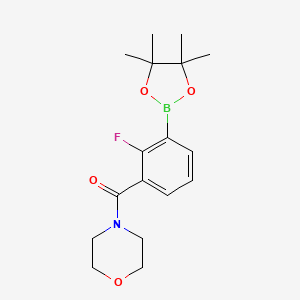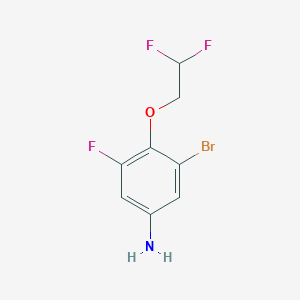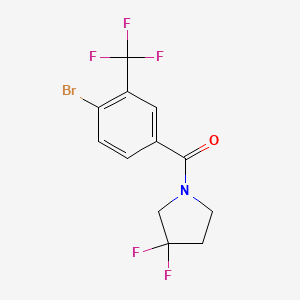![molecular formula C9H11ClN2O2 B8125585 4-Chloro-3-[(2-tetrahydropyranyl)oxy]pyridazine](/img/structure/B8125585.png)
4-Chloro-3-[(2-tetrahydropyranyl)oxy]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-[(2-tetrahydropyranyl)oxy]pyridazine is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with a chloro group and a tetrahydropyranyl ether group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-[(2-tetrahydropyranyl)oxy]pyridazine typically involves the reaction of pyridazine derivatives with appropriate chlorinating agents and tetrahydropyranyl derivatives under controlled conditions. Common methods include:
Halogenation: Chlorination of pyridazine derivatives using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: Introduction of the tetrahydropyranyl group using dihydropyran in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
化学反応の分析
Types of Reactions: 4-Chloro-3-[(2-tetrahydropyranyl)oxy]pyridazine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or derivatives.
Reduction: Reduction of the chloro group to produce a different functional group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under different reaction conditions.
Major Products Formed:
Oxidation Products: Various oxo derivatives.
Reduction Products: Amino derivatives or other reduced forms.
Substitution Products: Diverse substituted pyridazines.
科学的研究の応用
Chemistry: In chemistry, 4-Chloro-3-[(2-tetrahydropyranyl)oxy]pyridazine is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in studying enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules allows for the exploration of new therapeutic agents.
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various chemical processes.
作用機序
The mechanism by which 4-Chloro-3-[(2-tetrahydropyranyl)oxy]pyridazine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
類似化合物との比較
4-Chloro-3-[(2-methoxy)ethoxy]pyridazine
3-Chloro-4-[(2-tetrahydropyranyl)oxy]pyridazine
4-Chloro-3-[(2-ethoxy)ethoxy]pyridazine
Uniqueness: 4-Chloro-3-[(2-tetrahydropyranyl)oxy]pyridazine stands out due to its specific substitution pattern, which influences its reactivity and potential applications. Its unique structure allows for distinct interactions and reactivity compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4-chloro-3-(oxan-2-yloxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-7-4-5-11-12-9(7)14-8-3-1-2-6-13-8/h4-5,8H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGCRGWCGWUAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=C(C=CN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Boc-amino)-7-hydroxyspiro[3.5]nonane](/img/structure/B8125534.png)

![{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8125547.png)







![Bicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B8125592.png)
